molecular formula C18H16N2O4 B2496859 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)acetamide CAS No. 392324-98-0

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)acetamide

Cat. No.: B2496859
CAS No.: 392324-98-0
M. Wt: 324.336
InChI Key: UCXXLMUYBXHPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 2,5-dioxopyrrolidin-1-yl (succinimide) moiety and a 2-phenoxyphenyl substituent. The compound’s design aligns with efforts to optimize pharmacokinetic and pharmacodynamic properties through substituent modifications.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-16(12-20-17(22)10-11-18(20)23)19-14-8-4-5-9-15(14)24-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXXLMUYBXHPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)acetamide typically involves the reaction of 2-phenoxybenzoic acid with 2,5-dioxopyrrolidin-1-yl acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents to enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The phenoxyphenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Ortho-substituted derivatives (e.g., 2-fluorobenzyl in Compound 15) often exhibit higher melting points compared to para-substituted analogs (e.g., 4-fluorobenzyl in Compound 17, 146.3–147.7°C ), likely due to steric effects influencing crystal packing .
  • Electron-Withdrawing Groups : Trifluoromethyl or chloro substituents (e.g., Compound 23) correlate with elevated melting points (174.5–176.0°C), suggesting enhanced intermolecular interactions .
  • Synthetic Yield : Para-substituted chlorobenzyl derivatives (e.g., Compound 20, 75.7% yield) show higher yields than ortho-substituted analogs (e.g., Compound 18, 66.3% yield ), possibly due to reduced steric hindrance during synthesis.

Physicochemical and Pharmacological Trends

  • Purity and Stability : All compounds exhibit >95% purity via UPLC, indicating robust synthetic protocols .
  • Phenoxyphenyl vs. Benzyl/Phenethyl: The target compound’s 2-phenoxyphenyl group introduces an ether linkage absent in other analogs. This modification may improve solubility or metabolic stability compared to halogenated benzyl derivatives .

Comparison with Non-Anticonvulsant Acetamides

and describe acetamides with divergent applications:

  • Auxin Agonists: Compounds like WH7 and 602-UC () feature phenoxyacetic acid backbones but lack the succinimide moiety, highlighting structural diversity for plant growth regulation .
  • Benzothiazole Derivatives : EP3 348 550A1 () discloses N-(6-trifluoromethylbenzothiazole-2-yl)acetamides, which are structurally distinct and target cancer pathways .

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)acetamide is a hybrid molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C12_{12}H11_{11}N2_{2}O4_{4}
  • Molecular Weight : 227.257 g/mol
  • CAS Number : 104943-22-8

Biological Activity Overview

The biological activity of this compound has been explored primarily through its anticonvulsant and antinociceptive properties. Several studies have reported its efficacy in various animal models, showcasing its potential as a therapeutic agent.

Anticonvulsant Activity

Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit significant anticonvulsant effects. For instance, a study highlighted the performance of a related compound in the maximal electroshock (MES) test and pentylenetetrazole (PTZ)-induced seizures:

CompoundED50 (mg/kg)Test Type
2223.7MES
2222.46 Hz (32 mA)
2259.4scPTZ

These results suggest that the compound's activity may be mediated through the inhibition of central sodium/calcium currents and antagonism of the TRPV1 receptor, which plays a role in pain perception and seizure activity .

Antinociceptive Activity

In addition to anticonvulsant properties, the compound has shown promise in pain management. The lead compound demonstrated efficacy in formalin-induced tonic pain models, indicating its potential utility in treating neuropathic pain .

Case Studies

  • Study on Hybrid Pyrrolidine Derivatives :
    • A focused set of hybrid pyrrolidine derivatives was synthesized and evaluated for their biological properties. The study found that certain compounds exhibited broad-spectrum protective activity across multiple seizure models, reinforcing the therapeutic potential of this chemical class .
  • Synthesis and Biological Evaluation :
    • A library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides was developed, with several compounds demonstrating significant protection in seizure models at a fixed dose of 100 mg/kg. Notably, some compounds showed better safety profiles than established antiepileptic drugs like valproic acid .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Ion Channel Modulation : The inhibition of sodium and calcium channels contributes to its anticonvulsant effects.
  • Receptor Antagonism : The antagonism of TRPV1 receptors is likely responsible for its analgesic effects.

Q & A

Q. What are the recommended synthetic routes for 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenoxyphenyl)acetamide, and how are intermediates validated?

The synthesis typically involves coupling reactions between activated pyrrolidinone derivatives and phenoxyphenylacetamide precursors. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling reagents (e.g., EDC or DCC) with catalytic DMAP in anhydrous dichloromethane .
  • Intermediate purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate intermediates.
  • Validation : Thin-layer chromatography (TLC) for reaction progress, followed by 1H^1H-NMR and LC-MS to confirm intermediate structures and purity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks, particularly confirming the pyrrolidinone dioxo group (δ ~2.5–3.5 ppm) and acetamide linkage .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+^+ at m/z 353.12) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650–1750 cm1^{-1} for carbonyl groups (amide and dioxopyrrolidinone) .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., HDACs) due to structural similarity to known inhibitors .
  • Permeability : Caco-2 cell monolayer models to predict blood-brain barrier penetration, critical for neurological applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus chlorinated solvents (DCM) to minimize side reactions. Evidence suggests DCM reduces pyrrolidinone ring-opening side reactions .
  • Temperature control : Maintain ≤0°C during coupling steps to prevent racemization .
  • Catalyst selection : Substituent-dependent; DMAP outperforms HOBt in stabilizing acyl intermediates for this scaffold .

Q. What mechanistic insights exist for its biological activity, and how can they be validated?

  • Molecular docking : Use AutoDock Vina to model interactions with HDAC8 (PDB: 1T69), focusing on the dioxopyrrolidinone moiety’s chelation with zinc ions .
  • Kinetic studies : Surface plasmon resonance (SPR) to measure binding affinity (KDK_D) and residence time .
  • Mutagenesis : CRISPR-edited cell lines (e.g., HDAC8-knockout) to confirm target specificity .

Q. How should contradictory data in crystallographic studies be resolved?

  • Polymorph screening : Recrystallize from multiple solvents (e.g., MeOH, EtOAc) to identify dominant crystal forms.
  • X-ray diffraction (XRD) : Compare asymmetric unit conformations (e.g., dihedral angles between pyrrolidinone and phenyl groups) to assess flexibility .
  • DFT calculations : Optimize gas-phase geometry using Gaussian09 and compare with experimental data to identify steric or electronic distortions .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

  • Core modifications : Synthesize analogs with:
    • Varied substituents on the phenoxyphenyl group (e.g., halogens, methyl) to assess steric effects .
    • Replacement of pyrrolidinone with piperidinone or caprolactam to evaluate ring size impact .
  • Pharmacophore mapping : Generate 3D-QSAR models (e.g., CoMFA) using IC50_{50} data from kinase inhibition assays .

Q. What advanced analytical methods are recommended for detecting degradation products?

  • HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in H2 _2O/ACN) to separate and identify hydrolyzed byproducts (e.g., free acetamide or phenoxy fragments) .
  • Stability studies : Accelerated degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2 _2O2_2) conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.